molecular formula C15H16N2O4S B2904695 Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2904695
M. Wt: 320.4 g/mol
InChI Key: FRXVSOQFDPMKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (C₁₅H₁₆N₂O₄S, MW 320.36 g/mol) is a quinazoline derivative characterized by a tetrahydrofuran (oxolane) ring at the 3-position via a methylene linker, a 2-sulfanyl (-SH) group, and a methyl ester at the 7-position . Its structure (Figure 1) includes a bicyclic quinazoline core with hydrogen-bonding functionalities (amide, thiol) and an aliphatic ether (oxolane) substituent. The compound’s stereochemistry is defined by the (2S)-configuration of the oxolane-methyl group .

Properties

IUPAC Name

methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-14(19)9-4-5-11-12(7-9)16-15(22)17(13(11)18)8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVSOQFDPMKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that the compound interacts with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway. This interaction and resulting changes could potentially lead to antineoplastic effects.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2. The MAP kinase pathway plays a crucial role in cellular signaling related to growth and differentiation. Inhibition of this pathway could lead to downstream effects such as halted cell proliferation, which is a desirable outcome in the context of cancer treatment.

Biological Activity

Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, known by its CAS number 422526-41-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₅H₁₆N₂O₄S
Molecular Weight: 320.36 g/mol
Structural Characteristics: The compound features a quinazoline core with a sulfanil and oxolan substituent, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline exhibit significant antimicrobial properties. For instance, derivatives of related structures have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin by considerable margins .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Methyl derivative0.0110.020Escherichia coli

The most sensitive bacteria in these studies were often Enterobacter cloacae, while Escherichia coli showed higher resistance levels .

The biological activity of methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline may be attributed to its ability to inhibit critical bacterial enzymes or disrupt cellular processes. Docking studies suggest that this compound can effectively bind to bacterial targets, thereby inhibiting their function and leading to cell death .

Case Studies

  • Case Study on Antibacterial Activity
    A study published in PMC evaluated the antibacterial properties of various derivatives closely related to methyl 4-oxo compounds. The results showed that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of standard antibiotics .
  • Fungal Inhibition
    In addition to antibacterial effects, related compounds have also shown antifungal activity. The most potent antifungal agents demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the quinazoline ring or the oxolan side chain can enhance biological activity. For example, the presence of certain substituents was found to improve binding affinity to target enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Amide (4-oxo), thiol (2-sulfanyl), ester (7-carboxylate), and ether (oxolane).
  • Hydrogen Bonding : The amide and thiol groups facilitate interactions with biological targets or crystal packing .
  • Stereochemistry : The (2S)-oxolane configuration may influence chiral recognition in biological systems .

Comparison with Structural Analogs

Quinazoline derivatives are pharmacologically significant, with variations in substituents modulating bioactivity and physicochemical properties. Below, the target compound is compared to three analogs from the literature (Table 1).

Structural and Electronic Differences

  • 3-Position Substitution: Target Compound: The oxolane-methyl group introduces an aliphatic ether, improving aqueous solubility via hydrogen bonding with the oxygen atom .
  • 2-Position Modifications :
    • Target Compound : The free thiol (-SH) group enables disulfide bond formation or metal coordination, relevant for enzyme inhibition .
    • Compounds 8–9 : Benzylthio substituents with electron-withdrawing groups (Cl, CF₃) enhance stability and steric hindrance, possibly affecting target binding .

Physicochemical Properties

  • Solubility : The oxolane group in the target compound likely improves solubility in polar solvents compared to the phenyl group in Compound 7 .
  • Melting Points : Data are unavailable for the target compound, but analogs like Compound 8 (94% yield) and Compound 9 (81% yield) suggest stable crystalline forms, possibly influenced by halogen or CF₃ groups .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, and what key reaction conditions influence yield and purity?

Answer:
The synthesis involves multi-step reactions, with critical steps including cyclization of the quinazoline core and introduction of the oxolan-2-ylmethyl substituent. Key conditions include:

  • Cyclization : Use of thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the 2-sulfanyl group .
  • Substitution : Alkylation of the quinazoline nitrogen with tetrahydrofurfuryl bromide (oxolan-2-ylmethyl bromide) in the presence of a base like potassium carbonate to ensure regioselectivity .
  • Esterification : Methylation of the carboxylate group using dimethyl sulfate or methyl iodide under anhydrous conditions .
    Critical Factors :
  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Discrepancies in biological activity (e.g., kinase inhibition vs. no observed effect) may arise from:

  • Assay Variability : Differences in cell lines, enzyme isoforms, or assay protocols (e.g., ATP concentration in kinase assays). Validate using standardized assays (e.g., Eurofins KinaseProfiler™) .
  • Stereochemical Considerations : The oxolan-2-ylmethyl group’s puckering conformation (see Cremer-Pople coordinates ) may affect binding. Perform X-ray crystallography to confirm stereochemistry .
  • Metabolite Interference : Assess metabolic stability via liver microsome assays. For example, tetrahydrofurfuryl alcohol (a potential metabolite) may modulate activity .
    Methodology :
  • Replicate studies under controlled conditions.
  • Use structure-activity relationship (SAR) analysis to correlate substituent effects with activity .

Basic: What advanced spectroscopic and crystallographic techniques are recommended for characterizing the compound’s structure?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing puckering conformations of the oxolane ring .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.0 ppm) .
    • 2D experiments (COSY, HSQC) to resolve overlapping signals in the quinazoline core .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 350.38 g/mol) .

Advanced: What strategies are effective in designing derivatives of this compound to enhance its pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute the 2-sulfanyl group with sulfone or sulfonamide to improve metabolic stability .
  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance oral bioavailability .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amine) on the oxolane ring while monitoring logP via HPLC .
    Validation :
  • Perform in vitro ADME assays (Caco-2 permeability, microsomal stability).
  • Use molecular dynamics simulations to predict blood-brain barrier penetration .

Advanced: How should researchers approach computational modeling to predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., VEGFR-2). Account for the oxolane ring’s puckering amplitude (quantified via Cremer-Pople coordinates ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in the ATP-binding pocket .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic effects (Hammett σ) with IC50 values .
    Data Interpretation :
  • Cross-validate predictions with experimental enzyme assays (e.g., fluorescence-based kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.